molecular formula C21H18N4O2S2 B2355367 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1105235-81-1

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2355367
CAS RN: 1105235-81-1
M. Wt: 422.52
InChI Key: XVDRWSSTFWXCTP-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many compounds containing the benzothiazole ring are also used in research as biological probes . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

Benzothiazole compounds can be synthesized using several methods, including the condensation of 2-aminobenzenethiol and its derivatives . Pyrimidine derivatives can be synthesized through several methods, including the Biginelli reaction .


Molecular Structure Analysis

The benzothiazole ring system is planar and aromatic, with 6 π-electrons. The pyrimidine ring is also aromatic and planar .


Chemical Reactions Analysis

Benzothiazole and pyrimidine derivatives are known to undergo a variety of chemical reactions, often serving as precursors to various pharmaceuticals and agrochemicals .


Physical And Chemical Properties Analysis

Benzothiazole and pyrimidine derivatives exhibit a wide range of physical and chemical properties, depending on their specific structures and functional groups .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Arylidene Compounds : A study by Azeez and Abdullah (2019) discussed the synthesis and characterization of arylidene compounds from 2-iminothiazolidine-4-one, which includes derivatives similar to the compound . These compounds demonstrated antimicrobial activities against various organisms (Azeez & Abdullah, 2019).

  • Synthesis of Novel Antibacterial Agents : Bhoi et al. (2015) synthesized novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, showing broad-spectrum antibacterial activity against tested microorganisms (Bhoi et al., 2015).

Anticancer Applications

  • Anticancer Activity Evaluation : Havrylyuk et al. (2010) assessed the anticancer activity of novel 4-thiazolidinones with benzothiazole moiety, including compounds structurally similar to the one . Some of these compounds exhibited significant anticancer activity on various cancer cell lines (Havrylyuk et al., 2010).

  • Evaluation of Benzothiazole Derivatives : Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Miscellaneous Applications

  • Photophysical Properties : Balijapalli et al. (2017) explored the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals, demonstrating distinct hydrogen bond associations based on substituents in the benzothiazole moiety (Balijapalli et al., 2017).

  • Ligand-Protein Interactions : Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including molecular docking with Cyclooxygenase 1 (COX1), indicating potential biological activities (Mary et al., 2020).

Mechanism of Action

The mechanism of action of benzothiazole and pyrimidine derivatives can vary widely depending on the specific compound and its biological targets .

Safety and Hazards

The safety and hazards associated with benzothiazole and pyrimidine derivatives can vary widely, depending on the specific compound. Some benzothiazole and pyrimidine derivatives are used in pharmaceuticals and are generally safe under prescribed conditions, while others may be hazardous .

Future Directions

The study of benzothiazole and pyrimidine derivatives is a vibrant field with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research will likely continue to explore the synthesis, properties, and applications of these and related compounds.

properties

IUPAC Name

2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S2/c1-13-6-5-9-16-19(13)25-21(29-16)24-18(27)11-15-10-17(26)23-20(22-15)28-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,22,23,26)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDRWSSTFWXCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC(=O)NC(=N3)SCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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